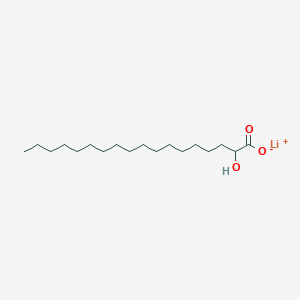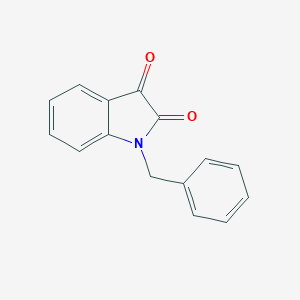
1-苄基-1H-吲哚-2,3-二酮
概述
描述
Synthesis Analysis
The synthesis of 1-Benzyl-1H-indole-2,3-dione and its derivatives can be achieved through various methods. A notable approach involves the photoinduced molecular transformations leading to the formation of 1H-indole-4,7-dione derivatives through regioselective photoaddition of aminoquinones with alkenes, yielding significant yields and demonstrating the versatility of photochemical reactions in synthesizing complex indole structures (Kobayashi et al., 1993). Another method includes the copper(II)-catalyzed synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via naphthoquinone difunctionalization, showcasing the utility of metal-catalyzed reactions in constructing indole dione frameworks (Liu & Sun, 2012).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1H-indole-2,3-dione derivatives reveals a planar indole core, often with substituents that influence the molecule's physical and chemical properties. Studies on the crystal structure of related compounds highlight the planarity of the indole dione system and the types of intermolecular interactions, such as hydrogen bonding, that contribute to the stability and reactivity of these molecules (Qachchachi et al., 2016).
Chemical Reactions and Properties
1-Benzyl-1H-indole-2,3-dione undergoes various chemical reactions, including cycloadditions, photochemical transformations, and metal-catalyzed cyclizations, to yield a wide array of heterocyclic structures. These reactions exploit the reactivity of the indole and dione moieties to form complex molecules with potential biological activity. The versatility in reactivity underscores the compound's utility in synthetic organic chemistry and drug discovery (Marminon et al., 2007).
科学研究应用
合成和分子转化:小林等人(1991)展示了 1H-苯并[f]吲哚-4,9-二酮的一步合成,包括具有金霉素骨架的衍生物,通过 2-氨基-1,4-萘醌与各种烯烃的区域选择性光加成 (小林、竹内、世古和杉野目,1991)。
合成方法:Marminon 等人(2007)描述了 N-苄基化吲哚、吲唑和苯并三唑-4,7-二酮的合成,为获得这些衍生物提供了方法,这对药物发现和开发具有影响 (Marminon、Gentili、Barret 和 Nebois,2007)。
化学传感器:Fahmi 等人(2019)的一项研究探讨了使用 1H-吲哚-2,3-二酮作为 Fe3+ 离子的化学传感器,证明了它在检测金属离子中的效用,因为它具有酰胺和羰基官能团 (Fahmi、Kurniawan、Yuliati 和 Lintang,2019)。
晶体学和分子间相互作用:Sharmila 等人(2015)深入了解了包括 1-苄基-4,5,6-三甲氧基吲哚啉-2,3-二酮和 1-苄基-5-氟吲哚啉-2,3-二酮在内的靛红衍生物的晶体结构,揭示了稳定这些结构的相互作用,并提供了在设计新材料和药物中的潜在应用 (Sharmila、Sundar、Satish、Ilangovan 和 Venkatesan,2015)。
生物活性和药物应用:Eraslan-Elma 等人的工作(2022)专注于合成具有磺酰苯基部分的 1H-吲哚-2,3-二酮 3-硫代氨基甲酸酯作为选择性碳酸酐酶抑制剂,这可能对新药的开发产生重大影响 (Eraslan-Elma、Akdemir、Berrino、Bozdağ、Supuran 和 Karalı,2022)。
未来方向
While specific future directions for 1-Benzyl-1H-indole-2,3-dione are not detailed in the search results, the compound’s indole core is of interest for medicinal chemists for the synthesis of heterocyclic compounds such as quinolines and indoles . This suggests potential future research directions in the development of new medicinal compounds.
属性
IUPAC Name |
1-benzylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)16(15(14)18)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIISFRLGYDVIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295164 | |
| Record name | 1-Benzyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-indole-2,3-dione | |
CAS RN |
1217-89-6 | |
| Record name | 1217-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzylisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

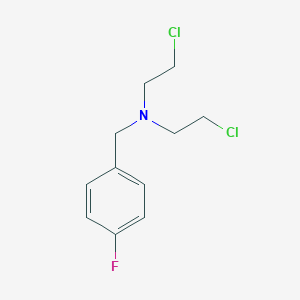
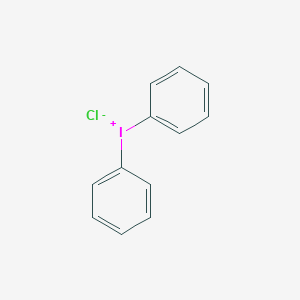
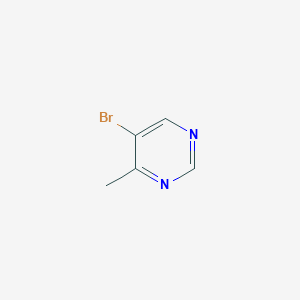
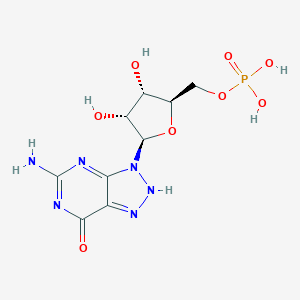
![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)
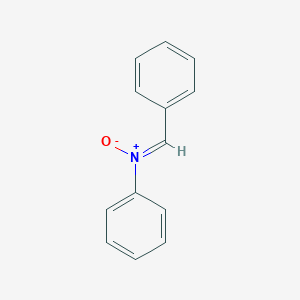
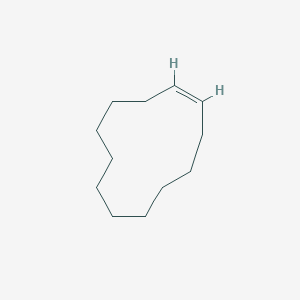

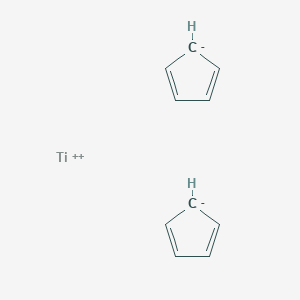
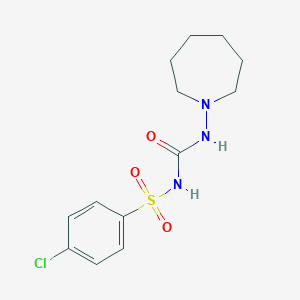
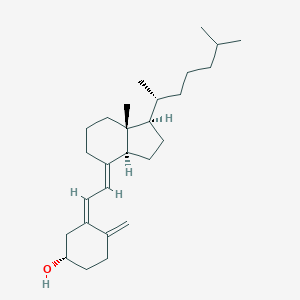
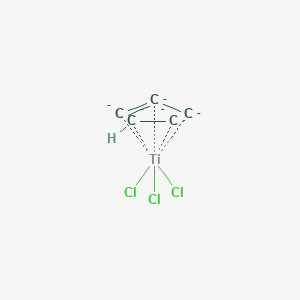
![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)
